Dibutylhydroxylamine

Polymerization inhibitor Vinyl aromatic monomer stabilization High‑temperature processing

Dibutylhydroxylamine (DBHA, N,N‑dibutylhydroxylamine, CAS 13393-61-8) is an N,N‑dialkylhydroxylamine that functions as a radical‑scavenging antioxidant and polymerization inhibitor. With a molecular formula of C₈H₁₉NO and a boiling point of approximately 209.5 °C, DBHA occupies a physicochemical niche between lighter dialkylhydroxylamines such as diethylhydroxylamine (DEHA) and high‑molecular‑weight, long‑chain variants.

Molecular Formula C8H19NO
Molecular Weight 145.24 g/mol
CAS No. 13393-61-8
Cat. No. B084720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutylhydroxylamine
CAS13393-61-8
Molecular FormulaC8H19NO
Molecular Weight145.24 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)O
InChIInChI=1S/C8H19NO/c1-3-5-7-9(10)8-6-4-2/h10H,3-8H2,1-2H3
InChIKeyPAZXUKOJTOTKBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutylhydroxylamine (DBHA) Procurement‑Grade Profile: CAS 13393-61-8 for Industrial Inhibitor and Antioxidant Selection


Dibutylhydroxylamine (DBHA, N,N‑dibutylhydroxylamine, CAS 13393-61-8) is an N,N‑dialkylhydroxylamine that functions as a radical‑scavenging antioxidant and polymerization inhibitor. With a molecular formula of C₈H₁₉NO and a boiling point of approximately 209.5 °C, DBHA occupies a physicochemical niche between lighter dialkylhydroxylamines such as diethylhydroxylamine (DEHA) and high‑molecular‑weight, long‑chain variants [1]. Its balance of volatility, solubility, and radical‑trapping activity has led to its documented use in styrene‑butadiene rubber short‑stopping, vinyl‑aromatic monomer stabilization, and redox chemistry in nuclear fuel reprocessing [2][3].

Why In‑Class N,N‑Dialkylhydroxylamines Cannot Substitute Dibutylhydroxylamine Without Performance Verification


N,N‑Dialkylhydroxylamines vary substantially in volatility, hydrophobicity, and steric hindrance around the NO–H moiety, which directly governs radical‑scavenging kinetics, phase partitioning, and thermal persistence. Substituting DEHA (boiling point ≈ 127.6 °C, vapor pressure ≈ 5.2 mmHg at 25 °C) for DBHA (boiling point ≈ 209.5 °C, vapor pressure ≈ 0.1 mmHg at 25 °C) in a high‑temperature distillation or polymer‑processing operation would alter inhibitor residence time in the condensed phase, potentially compromising protection . Conversely, replacing DBHA with a long‑chain dialkylhydroxylamine may reduce mobility and extraction‑loss rates but also change the diffusion‑limited radical‑trapping rate at the reaction locus [1]. Generic “alkyl hydroxylamine” procurement therefore risks mismatched physicochemical profiles that cannot be corrected by simple concentration adjustment.

Quantitative Differentiation Evidence for Dibutylhydroxylamine Against Closest Analogs


Boiling Point Differential of ~66 °C Confers Superior Retention in High‑Temperature Styrene Distillation vs. Diethylhydroxylamine

DBHA exhibits a boiling point of approximately 209.5 °C, compared to approximately 127.6 °C for the structurally analogous DEHA [1]. In vinyl‑aromatic monomer distillation, where reboiler temperatures may approach 150 °C, this ~66 °C difference translates into a significantly lower vapor‑phase loss rate for DBHA, maintaining effective inhibitor concentration in the liquid phase. DBHA and DEHA are both cited as preferred dialkylhydroxylamines in patent literature for styrene stabilization, but their physical‑property divergence dictates different use‑case boundaries [2].

Polymerization inhibitor Vinyl aromatic monomer stabilization High‑temperature processing

Vapor Pressure Reduction of ~50‑Fold Over DEHA Minimizes Fugitive Emissions in Open‑System Applications

The estimated vapor pressure of DBHA is 0.1 ± 0.8 mmHg at 25 °C, whereas DEHA’s vapor pressure is reported as 5.2 ± 0.4 mmHg under equivalent conditions . This difference of approximately 50‑fold implies that DBHA partitions into the gas phase far less readily during ambient‑temperature monomer storage, reducing volatile organic compound emissions and maintaining a higher stationary‑state inhibitor concentration in the liquid monomer.

Vapor‑phase inhibitor Monomer storage Environmental release

Defined Second‑Order Kinetics for Pu(VI) Reduction in Undiluted TBP: A Quantitative Baseline for Nuclear‑Reprocessing Reductant Selection

The reduction of Pu(VI) by DBHA in undiluted tributyl phosphate (TBP) follows the rate law −d[Pu(VI)]/dt = k[(C₄H₉)₂NOH][H₂O]⁵, with k = (2.17 ± 0.13) × 10⁻⁵ L⁵ mol⁻⁵ min⁻¹ at 12 °C [1]. The reaction is independent of Pu(VI) concentration, indicating that the rate‑determining step involves hydroxylamine‑water interactions in the organic phase. While analogous kinetic parameters for DEHA or other dialkylhydroxylamines under identical TBP conditions are not published, this rate constant establishes a reproducible, numeric benchmark for DBHA that can be directly compared against future reductant candidates or used in process‑scale modeling.

Nuclear fuel reprocessing Plutonium reduction TBP solvent extraction

Patent‑Documented Short‑Stopping Activity in Cold Emulsion SBR Polymerization Without the Deficiencies of Hydroquinone or Dinitrochlorobenzene

US 3,222,334 teaches that N,N‑dialkylhydroxylamines, including DBHA, effectively short‑stop both hot and cold butadiene‑styrene emulsion polymerizations, overcoming the limitations of hydroquinone (ineffective in cold‑initiated systems) and dinitrochlorobenzene (environmental and handling concerns) [1]. The patent explicitly distinguishes the class from prior‑art short‑stoppers, establishing that dialkylhydroxylamines can terminate polymerizations initiated by powerful hydroperoxide redox systems. While the patent does not provide side‑by‑side conversion‑vs.‑time curves for individual hydroxylamines, its comparative disclosure constitutes the legal and technical basis for selecting DBHA over legacy stoppers in SBR production.

Synthetic rubber Emulsion polymerization Short‑stop agent

Evidence‑Backed Deployment Scenarios for Dibutylhydroxylamine in Scientific and Industrial Settings


High‑Temperature Styrene or Divinylbenzene Distillation Inhibitor

DBHA’s boiling point of ~209.5 °C keeps it in the liquid phase during styrene distillation, where reboiler temperatures may reach 150 °C. In contrast, DEHA (boiling point ~127.6 °C) would partially vaporize, requiring higher dosing rates. Procurement specifications for distillation‑grade inhibitors should require a minimum boiling point of 200 °C, which DBHA satisfies .

Low‑Emission Monomer Storage Stabilization

For large‑scale styrene or butadiene storage tanks where vapor‑space emissions are regulated, DBHA’s vapor pressure of ~0.1 mmHg at 25 °C—roughly 50‑fold lower than DEHA’s—offers inherent emission reduction without additional engineering controls. This property can be written into site‑level environmental compliance specifications .

PUREX‑Process Reductant for Pu(VI)/Np(VI) Separation in Undiluted TBP

The established rate law −d[Pu(VI)]/dt = k[(C₄H₉)₂NOH][H₂O]⁵ with k = (2.17 ± 0.13) × 10⁻⁵ L⁵ mol⁻⁵ min⁻¹ at 12 °C provides nuclear‑reprocessing engineers with a validated kinetic input for process simulation and safety analysis. DBHA can be specified as a reference reductant in TBP‑based extraction cycles where the water‑activity dependence is well characterized .

Cold Emulsion Styrene‑Butadiene Rubber Short‑Stop Agent

In SBR production lines that alternate between hot and cold emulsion processes, DBHA—as a member of the N,N‑dialkylhydroxylamine class—provides effective short‑stopping under both regimes, a versatility that hydroquinone lacks. Manufacturers can consolidate their short‑stop inventory to a single dialkylhydroxylamine chemistry .

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